![molecular formula C17H20N4O3S B10974377 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide](/img/structure/B10974377.png)
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide
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Overview
Description
Preparation Methods
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide involves multiple steps. One common method includes the reaction of 4-methylpyrimidine-2-amine with 4-nitrobenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with cyclopentanecarboxylic acid under specific conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide involves its interaction with bacterial enzymes. The compound inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to the enzyme dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the bacteriostatic effect .
Comparison with Similar Compounds
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide can be compared with other sulfonamide compounds such as sulfamerazine and sulfaguanidine. While all these compounds share a common sulfonamide group, they differ in their specific structures and applications:
Properties
Molecular Formula |
C17H20N4O3S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C17H20N4O3S/c1-12-10-11-18-17(19-12)21-25(23,24)15-8-6-14(7-9-15)20-16(22)13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,20,22)(H,18,19,21) |
InChI Key |
JSHCICFKALMLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Origin of Product |
United States |
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